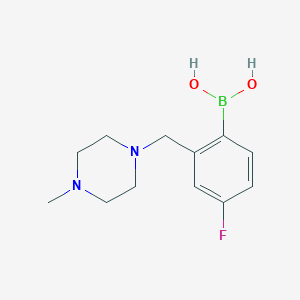

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Beschreibung

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative featuring a fluorinated aromatic ring and a 4-methylpiperazine substituent. The fluorine atom at the para position enhances electronic modulation, while the piperazine moiety improves solubility and enables hydrogen bonding interactions, making it suitable for targeting biological systems or stabilizing transition states in catalytic reactions .

Eigenschaften

IUPAC Name |

[4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOXKLAEFFZUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158844 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-83-1 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Aromatic Core

Method A: Nucleophilic Aromatic Substitution (SNAr)

- Starting with 4-fluoro-2-methylphenyl derivatives, nucleophilic substitution at the aromatic ring can be achieved via SNAr reactions, especially if activated by electron-withdrawing groups.

- For example, 4-fluoro-2-methylphenyl halides can undergo nucleophilic attack by methylpiperazine derivatives under suitable conditions.

Method B: Friedel-Crafts Acylation and Subsequent Functionalization

- As per patent CN110903176A, a Friedel-Crafts acylation using m-fluorotoluene and trihaloacetyl chlorides (preferably trichloroacetyl chloride) catalyzed by Lewis acids like aluminum chloride can introduce acyl groups onto the aromatic ring.

- The acylated intermediate can then be reduced or transformed into the desired methylpiperazine derivative via reductive amination or nucleophilic substitution.

Introduction of the Boronic Acid Group

Method A: Suzuki-Miyaura Cross-Coupling

- The most common method to install boronic acid functionalities onto aromatic rings is via Suzuki coupling.

- In this context, a halogenated aromatic precursor (e.g., a brominated or iodinated derivative) is coupled with a boronic acid or boronate ester.

- For example, a 4-fluoro-2-methylphenyl halide can undergo Suzuki coupling with a suitable boronic acid derivative to yield the boronic acid compound.

Method B: Direct Borylation

- Alternative methods include direct borylation of aromatic compounds using iridium or rhodium catalysis, but these are less common for complex substituted aromatics due to selectivity issues.

Incorporation of the (4-methylpiperazin-1-yl)methyl group

- This group can be introduced via nucleophilic substitution or reductive amination.

- For example, a methylation of the piperazine nitrogen followed by coupling with the aromatic core via nucleophilic substitution at the aromatic ring or through linkers such as chloromethyl groups.

Proposed Synthetic Route

Based on the above, a plausible synthetic pathway for 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is:

| Step | Description | Reagents & Conditions | References/Data Source |

|---|---|---|---|

| 1 | Synthesis of 4-fluoro-2-methylphenyl halide | Halogenation of 4-fluoro-2-methylphenol or methylbenzenes | Patent CN110903176A; related aromatic halogenation methods |

| 2 | Suzuki coupling to introduce boronic acid | React with boronic acid derivative (e.g., phenylboronic acid) in presence of Pd catalyst, base, and suitable solvent | Common in literature for phenylboronic acid synthesis |

| 3 | Synthesis of (4-methylpiperazin-1-yl)methyl intermediate | Reductive amination of piperazine derivatives with formaldehyde or methylating agents | Literature on piperazine derivatives synthesis |

| 4 | Attachment of the (4-methylpiperazin-1-yl)methyl group | Nucleophilic substitution at the aromatic ring or via linker molecules | Similar strategies used in pharmaceutical synthesis |

Data Tables Summarizing Key Parameters

| Step | Reaction Type | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Aromatic halogenation | Halogenating agents (e.g., NBS, NCS) | Room temperature or mild heating | High regioselectivity for para-position |

| 2 | Suzuki coupling | Pd catalyst, base (K2CO3), solvent (DMF, Dioxane) | 80–120°C | Typically 70–90% yield |

| 3 | Piperazine derivation | Formaldehyde, methylating agents | Reflux, inert atmosphere | Variable yields, optimized in literature |

| 4 | Final coupling | Nucleophilic substitution, reductive amination | Mild heating, inert atmosphere | Purification via chromatography |

Research Findings and Considerations

- Selectivity : The key to successful synthesis is regioselectivity, especially during halogenation and coupling steps.

- Purification : Recrystallization and chromatography are critical for obtaining high-purity intermediates and final product.

- Environmental and Cost Factors : Use of less toxic catalysts and green solvents is increasingly preferred, as indicated in recent patent literature.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or vinyl halides. Key features include:

Mechanism :

-

Oxidative Addition : Pd(0) reacts with aryl halides (e.g., Ar–X) to form Pd(II)–Ar complexes.

-

Transmetalation : The boronic acid transfers its aryl group to Pd(II), forming a Pd–Ar–Ar' intermediate.

-

Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product .

Reaction Conditions :

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or CsF |

| Solvent | DMF, THF, or DMSO |

| Temperature | 80–100°C (thermal) or 50°C (microwave-assisted) |

Example Reaction :

Yields typically exceed 70% under optimized conditions .

Oxidation Reactions

The boronic acid group oxidizes to phenolic derivatives under specific conditions:

Oxidizing Agents :

Reaction Pathway :

This reaction is critical for synthesizing hydroxylated intermediates in drug discovery .

Hydrolysis and Stability

In aqueous media, the boronic acid group undergoes hydrolysis:

Conditions :

-

pH > 10 : Rapid hydrolysis to form borate salts.

-

Neutral pH : Slow equilibrium between boronic acid and boronate ester forms .

Products :

Nucleophilic Substitution at the Piperazine Group

The 4-methylpiperazine moiety undergoes alkylation or acylation:

Reagents :

-

Alkyl Halides : Form quaternary ammonium salts.

-

Acid Chlorides : Yield acylated piperazine derivatives.

Example :

This reactivity is exploited to modify solubility or target specific biological receptors .

Comparative Reactivity with Analogues

The compound’s unique fluorine and piperazine substituents differentiate its reactivity from similar boronic acids:

Wissenschaftliche Forschungsanwendungen

Overview

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound with the molecular formula . This compound is particularly notable for its role in various scientific research applications, especially in organic synthesis and medicinal chemistry.

Suzuki–Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki–Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The mechanism involves:

- Oxidative Addition : The palladium catalyst forms a complex with the organic halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The final product is formed, regenerating the palladium catalyst.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target specific biological pathways. Its structure allows it to interact with various enzymes and proteins, making it a candidate for drug design aimed at treating diseases such as cancer and neurological disorders.

Bioconjugation

This compound can be utilized in bioconjugation techniques, where it serves as a linker to attach therapeutic agents to biomolecules. This application is crucial in targeted drug delivery systems, enhancing the efficacy and specificity of treatments.

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its ability to form stable bonds makes it suitable for applications in sensor technology and nanomaterials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Drug Development : Research has shown that derivatives of this compound exhibit promising results as inhibitors in cancer cell lines, suggesting its potential as a therapeutic agent.

- Synthetic Methodologies : A study demonstrated the efficiency of using this boronic acid in synthesizing complex polycyclic compounds through Suzuki coupling, showcasing its versatility.

- Material Innovations : Investigations into its use for creating boron-doped carbon materials revealed enhanced electrical conductivity, opening avenues for applications in electronics and energy storage.

Wirkmechanismus

The mechanism of action for 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst forms a complex with the organic halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

The compound’s structural uniqueness lies in the combination of fluorine and 4-methylpiperazine substituents. Below is a comparative analysis with similar boronic acids:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electronic Effects: The fluorine atom in the para position withdraws electron density, enhancing the electrophilicity of the boronic acid and facilitating transmetallation in Suzuki reactions. This effect is absent in non-fluorinated analogs like 2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid .

- Steric and Solubility Factors : The 4-methylpiperazine group introduces steric bulk but improves aqueous solubility, which is critical for reactions in polar solvents. In contrast, trifluoromethyl-substituted analogs (e.g., 4-Fluoro-2-(trifluoromethyl)phenylboronic acid) exhibit lower solubility due to hydrophobic -CF₃ .

- Catalytic Performance: Piperazine-containing derivatives show superior coupling yields compared to pyrrolidine analogs, as demonstrated in reactions with thienoquinoline substrates (e.g., 48–72% yields for piperazine vs. 35–60% for pyrrolidine derivatives) .

Biologische Aktivität

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, with the CAS number 1704063-83-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a piperazine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is CHBFNO, and it has a molecular weight of 252.09 g/mol. The compound's structure is depicted below:

The biological activity of boronic acids generally stems from their ability to interact with various biomolecules, including enzymes and receptors. Specifically, boronic acids can act as reversible inhibitors of serine proteases and may also interfere with the activity of certain kinases through the formation of covalent bonds with target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that boronic acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Boronic Acids

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.5 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. In vitro studies suggest that they can inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several boronic acids against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited promising antibacterial effects, leading to further exploration of their potential as therapeutic agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate absorption and distribution characteristics, but detailed studies are required to ascertain its bioavailability and metabolic pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Hepatic |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronic acid moiety. Key steps include:

- Substrate Preparation : Use of halogenated intermediates (e.g., bromo or iodo derivatives) for coupling with boronic acid precursors.

- Catalytic System : Pd₂(dba)₃ or Pd(PPh₃)₄ with ligands like BINAP to stabilize intermediates .

- Conditions : Nitrogen atmosphere, reflux in toluene or ethanol, and optimization of temperature (80–110°C) to minimize deboronation. Post-reduction steps (e.g., Fe powder in NH₄Cl/EtOH) may be required for nitro-to-amine conversions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm substituent positions and boron environment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (exact mass ~296.07 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis, particularly to resolve steric effects from the 4-methylpiperazine group .

Q. What safety protocols should be followed when handling this boronic acid derivative?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; boronic acids may release toxic fumes upon decomposition.

- First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled (based on analogous SDS for fluorophenylboronic acids) .

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The piperazine group’s electron-donating nature may reduce electrophilicity of the boronic acid, requiring stronger bases (e.g., K₂CO₃) for activation .

- Steric Hindrance : Bulky substituents can slow coupling rates; microwave-assisted synthesis or elevated temperatures (100–120°C) may improve efficiency .

- Comparative Studies : Use control experiments with non-piperazine analogs to isolate substituent effects .

Q. What computational strategies (e.g., DFT) can predict this compound’s electronic properties and interaction with biological targets?

- Methodological Answer :

- DFT/B3LYP Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and charge distribution. Basis sets like 6-311+G(d,p) are recommended for accuracy .

- Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding with enzymes (e.g., proteases), focusing on the boronic acid’s interaction with catalytic residues .

Q. How can contradictory crystallographic data for fluorinated phenylboronic acids be resolved?

- Methodological Answer :

- Data Reanalysis : Reprocess raw diffraction data with SHELXL-2018, applying twin refinement for pseudosymmetric crystals .

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts, especially for flexible piperazine groups .

- Comparative Metrics : Use R-factor convergence (<5%) and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What purification strategies address solubility challenges in polar solvents?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., MeOH/H₂O) to exploit boronic acid’s pH-dependent solubility (soluble in basic conditions, precipitates at neutral pH) .

- Chromatography : Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients for high-purity isolation .

Q. How does fluorination at the phenyl ring affect stability and biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.